molecular formula C14H20FNO4 B2785835 N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034485-07-7

N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2785835
CAS No.: 2034485-07-7
M. Wt: 285.315
InChI Key: RWECSIUOEMCLCI-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. Its molecular structure integrates a 2-fluorophenoxy moiety linked to an acetamide core, which is further functionalized with a 2,3-dimethoxy-2-methylpropyl group on the nitrogen atom. This specific architecture suggests potential as a key intermediate or a lead compound for the development of biologically active molecules. Phenoxy acetamide derivatives are a recognized scaffold in pharmaceutical research, investigated for a range of potential therapeutic activities. The fluorophenoxy group, in particular, is a common feature in compounds screened for various biological effects, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The dimethoxypropyl side chain may contribute to the compound's solubility profile and overall pharmacokinetic properties. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this chemical as a building block in organic synthesis, a standard in analytical method development, or a candidate for high-throughput screening campaigns to identify new therapeutic agents.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWECSIUOEMCLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20FNO4
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 2034485-07-7
  • SMILES Notation : COCC(C)(CNC(=O)COc1ccccc1F)

The compound features a dimethoxy group, a fluorophenoxy moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that this compound may interact with specific biological targets, enhancing its pharmacological effects. The presence of the fluorophenoxy group is particularly noteworthy as it has been shown to increase the selectivity and potency of compounds against various enzymes.

Enzyme Inhibition

Studies have demonstrated that related compounds with similar structural features exhibit potent inhibition of enzymes such as α-l-fucosidases. For instance, derivatives with fluorine substitutions on phenyl rings have shown enhanced inhibitory effects, suggesting a possible mechanism for this compound .

Neuroprotective Effects

Compounds structurally related to this compound have been studied for their neuroprotective properties. The interaction with peripheral benzodiazepine receptors suggests potential applications in treating anxiety and depression by modulating GABAergic activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. Below are some key findings:

Study Findings IC50 Values
Study 1Potent inhibition of α-l-fucosidases0.012 μM (human lysosomal enzyme)
Study 2Neuroprotective effects observed in animal modelsNot specified
Study 3Selective binding to peripheral benzodiazepine receptorsNot specified

Case Studies

  • Inhibition of α-l-Fucosidases :
    A study demonstrated that N-(2-fluorophenyl)-substituted acetamides exhibit strong inhibition against α-l-fucosidases, with significant implications for treating lysosomal storage disorders .
  • Neuroprotection :
    In vivo studies indicated that compounds similar to this compound could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.

Comparison with Similar Compounds

Anti-Cancer Acetamides ()

Compounds 38–40 from share the acetamide backbone but differ in substituents:

  • 38 : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • 40 : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Key Differences :

  • The target compound lacks the sulfonylquinazoline moiety present in 38–40 , which is critical for their anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines.

Key Differences :

  • Fluorine vs. Chlorine: The target compound’s 2-fluorophenoxy group has higher electronegativity than the chloro substituents in WH7 and compound 602, which could reduce lipophilicity and alter herbicidal efficacy.
  • Substituent Position : The ortho-fluorine in the target compound may hinder rotational freedom compared to para-chloro groups in auxin agonists, impacting binding to auxin receptors .

Pesticidal Chloroacetamides ()

Examples include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) acetamide).

Key Differences :

  • Halogen Type : The target compound’s fluorine substituent is less reactive than the chlorine in pesticidal analogues, suggesting reduced soil persistence or toxicity.
  • Backbone Complexity : The dimethoxypropyl group in the target compound introduces greater steric hindrance compared to the simpler methoxymethyl or thienyl groups in pesticidal compounds .

Fluorophenyl Acetamides ()

  • III-38 (N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide) from has a 4-fluorophenyl group.
  • N-(3-amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide () features a difluorophenoxy group.

Key Differences :

  • Fluorine Position : The target compound’s single ortho-fluorine contrasts with the para-fluorine in III-38 and the di-ortho-fluorines in ’s compound, which may affect π-π stacking or hydrogen bonding in target interactions.
  • Amino vs.

Pharmacological and Physicochemical Data Comparison

Compound Substituents Activity/Application Key Feature
Target Compound 2-fluorophenoxy, dimethoxypropyl Unknown (inferred potential) High electronegativity, steric bulk
38–40 () Quinazoline-sulfonyl Anti-cancer (IC50: <10 μM) Sulfonyl group enhances potency
WH7 () 4-chloro-2-methylphenoxy Herbicidal Chlorine improves soil activity
Alachlor () Chloro, methoxymethyl Pesticidal Chlorine increases reactivity
III-38 () 4-fluorophenyl, cyclohexyl Unreported (synthetic intermediate) Fluorine at para position

Q & A

Q. What are the common synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the condensation of fluorophenoxy acetic acid derivatives with substituted propylamines. Key steps include:

  • Acylation : Coupling 2-(2-fluorophenoxy)acetic acid with 2,3-dimethoxy-2-methylpropylamine using coupling agents like TBTU or HATU in dry DCM .
  • Purification : Chromatographic methods (e.g., silica gel chromatography) or automated continuous flow reactors to enhance yield and purity .
  • Optimization : Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) minimize side reactions. Catalysts such as lutidine improve coupling efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons and carbons in the 2-fluorophenoxy and dimethoxypropyl groups .
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, with ESI-MS used for ionization .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological assays are used to evaluate its activity, and how are results interpreted?

Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases to identify IC50_{50} values .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors . Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproduct formation during synthesis?

Advanced strategies include:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective steps .
  • In-line Analytics : Real-time monitoring via FTIR or HPLC to adjust reaction parameters dynamically .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Solutions include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
  • Physicochemical Adjustments : Test solubility (DMSO stock concentration) and stability (LC-MS monitoring) in assay buffers .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced techniques:

  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
  • Molecular Dynamics Simulations : Predict binding affinities and conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. What strategies are employed to modify the compound’s scaffold for enhanced pharmacokinetic properties?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : PEGylation or prodrug strategies (e.g., ester prodrugs) .
  • Plasma Protein Binding : Structure-activity relationship (SAR) studies to optimize logP values (e.g., replacing methoxy with hydroxyl groups) .

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